molecular formula C10H12BrNO B184536 N-(3-bromophenyl)-2-methylpropanamide CAS No. 39241-02-6

N-(3-bromophenyl)-2-methylpropanamide

Cat. No.: B184536
CAS No.: 39241-02-6
M. Wt: 242.11 g/mol
InChI Key: NKBABBOSWOTEAD-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-methylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a 2-methylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2-methylpropanamide typically involves the reaction of 3-bromoaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-bromoaniline+2-methylpropanoyl chlorideThis compound+HCl\text{3-bromoaniline} + \text{2-methylpropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-bromoaniline+2-methylpropanoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in N-(3-bromophenyl)-2-methylpropanamide can undergo nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction Reactions: The amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF).

Major Products:

    Substitution: N-(3-aminophenyl)-2-methylpropanamide.

    Oxidation: this compound N-oxide.

    Reduction: N-(3-bromophenyl)-2-methylpropanamine.

Scientific Research Applications

Chemistry: N-(3-bromophenyl)-2-methylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the development of new drugs with potential therapeutic applications.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its bromine atom can be used to enhance the binding affinity and selectivity of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of polymers and other advanced materials.

Comparison with Similar Compounds

    N-(3-fluorophenyl)-2-methylpropanamide: Similar structure but with a fluorine atom instead of bromine.

    N-(3-chlorophenyl)-2-methylpropanamide: Contains a chlorine atom instead of bromine.

    N-(3-iodophenyl)-2-methylpropanamide: Contains an iodine atom instead of bromine.

Uniqueness: N-(3-bromophenyl)-2-methylpropanamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity in biological systems, making it a valuable tool in drug design and development.

Properties

IUPAC Name

N-(3-bromophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7(2)10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBABBOSWOTEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361215
Record name N-(3-bromophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39241-02-6
Record name N-(3-bromophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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